Ammonium henicosafluorodecanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium henicosafluorodecanesulphonate is an organic compound with the chemical formula C10H4F21NO3S and a molecular weight of 617.1751272 g/mol . This compound is typically found as a white or yellow crystalline substance and is known for its high solubility in polar solvents such as water, alcohols, and chlorinated hydrocarbons .
Vorbereitungsmethoden
The synthesis of ammonium henicosafluorodecanesulphonate generally involves the reaction of perfluorodecane with sulfuric acid at high temperatures, followed by neutralization with ammonium hydroxide to form the ammonium salt . The industrial production of this compound often employs similar methods, ensuring high purity and yield through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Ammonium henicosafluorodecanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can occur under strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ammonium henicosafluorodecanesulphonate has a wide range of applications in scientific research:
Biology: In biological research, it is employed in the study of cell membranes and protein interactions.
Wirkmechanismus
The mechanism of action of ammonium henicosafluorodecanesulphonate involves its interaction with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting protein function . The molecular targets include membrane proteins and enzymes, which can be modulated by the compound’s presence .
Vergleich Mit ähnlichen Verbindungen
Ammonium henicosafluorodecanesulphonate is unique due to its high fluorine content and strong hydrophobic properties. Similar compounds include:
Ammonium perfluorooctanoate: Known for its use in the production of Teflon and other fluoropolymers.
Ammonium perfluorononanoate: Used in similar applications but with different chain lengths and properties
These compounds share similar chemical structures but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
67906-42-7 |
---|---|
Molekularformel |
C10HF21O3S.H3N C10H4F21NO3S |
Molekulargewicht |
617.18 g/mol |
IUPAC-Name |
azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonate |
InChI |
InChI=1S/C10HF21O3S.H3N/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34;/h(H,32,33,34);1H3 |
InChI-Schlüssel |
KVTQOQYMILOCBD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.